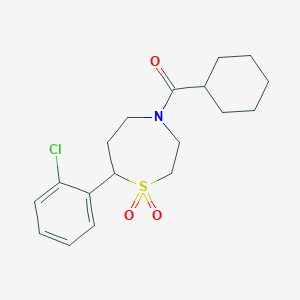

7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione

Description

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-cyclohexylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO3S/c19-16-9-5-4-8-15(16)17-10-11-20(12-13-24(17,22)23)18(21)14-6-2-1-3-7-14/h4-5,8-9,14,17H,1-3,6-7,10-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSNTDPEJKXMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazepane ring.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the thiazepane ring.

Attachment of the Cyclohexanecarbonyl Group: The final step involves the acylation of the thiazepane ring with a cyclohexanecarbonyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents at the 4-position of the thiazepane ring or the aromatic group at the 7-position. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

| Compound Name | 7-Substituent | 4-Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| 7-(2-Chlorophenyl)-4-cyclohexanecarbonyl-1λ⁶,4-thiazepane-1,1-dione (Target) | 2-Chlorophenyl | Cyclohexanecarbonyl | C₁₉H₂₁ClNO₃S | 388.89* | Not Provided |

| 7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1λ⁶,4-thiazepane-1,1-dione | 2-Chlorophenyl | 2-(4-Fluorophenoxy)acetyl | C₁₉H₁₉ClFNO₄S | 411.87 | 2034330-36-2 |

| 7-(2-Fluorophenyl)-4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-1λ⁶,4-thiazepane-1,1-dione | 2-Fluorophenyl | 2-[(4-Fluorophenyl)sulfanyl]acetyl | C₁₉H₁₉F₂NO₃S₂ | 411.49 | 2210054-81-0 |

*Calculated based on molecular formula.

Key Observations:

7-Substituent Influence :

- The 2-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to the 2-fluorophenyl analog (Table 1, Row 3). Chlorine’s larger atomic radius and lower electronegativity vs. fluorine may alter π-π stacking interactions and receptor binding .

- Fluorine substituents (e.g., in CAS 2034330-36-2) improve metabolic stability and membrane permeability but reduce steric bulk compared to chlorine .

In contrast, 2-(4-fluorophenoxy)acetyl (CAS 2034330-36-2) and 2-[(4-fluorophenyl)sulfanyl]acetyl (CAS 2210054-81-0) substituents introduce polarizable ether or thioether linkages, which may modulate solubility and hydrogen-bonding capacity .

Physicochemical and Pharmacological Properties

Table 2: Hypothesized Property Comparison

| Property | Target Compound | CAS 2034330-36-2 | CAS 2210054-81-0 |

|---|---|---|---|

| LogP (Lipophilicity) | ~3.5 (High due to cyclohexane) | ~2.8 (Moderate due to ether) | ~3.1 (Moderate due to thioether) |

| Solubility | Low (Cyclohexane hinders H₂O interaction) | Moderate (Polar ether group) | Moderate (Polar thioether group) |

| Metabolic Stability | High (Chlorine reduces oxidation) | Moderate (Fluorine enhances stability) | Moderate (Sulfanyl group prone to metabolism) |

Key Findings:

- The target compound’s cyclohexanecarbonyl group likely improves blood-brain barrier penetration compared to analogs with polar 4-substituents, making it a candidate for central nervous system targets .

- CAS 2210054-81-0 ’s sulfanyl group may confer redox activity or susceptibility to glutathione-mediated detoxification, limiting its therapeutic utility compared to the target compound .

Biological Activity

The compound 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione is a thiazepane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: CHClNOS

- Molecular Weight: 281.77 g/mol

- InChIKey: IUMQXQJZIHWLIN-HSZRJFAPSA-N

- SMILES Notation: COC(=O)C@@HNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

This compound features a thiazepane ring, which is known for its diverse biological activities. The presence of the chlorophenyl group is significant for its interaction with biological targets.

Anticancer Activity

Research has highlighted the anticancer potential of thiazepane derivatives. A study evaluated various compounds, including thiazepanes, for their ability to inhibit the growth of human non-small cell lung cancer (A549) cells. The findings indicated that certain structural modifications could enhance cytotoxicity against cancer cells.

Table 1: Inhibitory Activity Against A549 Cells

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione | TBD | Induction of apoptosis |

| 5-Fluorouracil (Control) | 4.98 ± 0.41 | Antimetabolite |

The compound's ability to induce apoptosis in cancer cells was linked to mitochondrial pathways and caspase activation, suggesting a mechanism that involves both intrinsic and extrinsic apoptotic pathways.

Anti-inflammatory Properties

Thiazepane derivatives have also been investigated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated that thiazepanes exhibit activity against various bacterial strains, though specific data on this compound remains limited.

Case Study 1: Synthesis and Evaluation of Thiazepane Derivatives

A research team synthesized several thiazepane derivatives and evaluated their biological activities. Among these, the compound 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione showed promising results in inhibiting A549 cell proliferation with an IC value lower than that of conventional chemotherapeutics.

Case Study 2: Mechanistic Studies on Apoptosis Induction

Further investigations into the apoptotic mechanisms revealed that treatment with the compound led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift indicates a clear pathway through which the compound exerts its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.